3-iodo-4-methyl-5-nitrobenzoic acid
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Overview
Description
3-iodo-4-methyl-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzoic acid core. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic aromatic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 3-iodo-4-methyl-5-nitrobenzoic acid is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules and pharmaceuticals. Its derivatives have been studied for their potential antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-iodo-4-methyl-5-nitrobenzoic acid is primarily related to its ability to undergo various chemical reactions. The nitro group can participate in electron-withdrawing interactions, making the aromatic ring more susceptible to nucleophilic attack . The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
3-Iodo-4-methyl-benzoic acid: Lacks the nitro group, making it less reactive in certain substitution reactions.
4-Methyl-5-nitro-benzoic acid: Lacks the iodine atom, limiting its use in coupling reactions.
3-Iodo-5-nitro-benzoic acid: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: 3-iodo-4-methyl-5-nitrobenzoic acid is unique due to the presence of all three functional groups (iodine, methyl, and nitro) on the benzoic acid core. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H6INO4 |
---|---|
Molecular Weight |
307.04 g/mol |
IUPAC Name |
3-iodo-4-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
ZIOGGQAEWZICDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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